molecular formula C10H12O2S B13060118 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13060118
M. Wt: 196.27 g/mol
InChI Key: GTIXIAOACHHVGV-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a methyl group and a thiophene ring. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials and can be catalyzed by various metal catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl group on the cyclobutane ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as 2-thiophenecarboxylic acid and 2-methylthiophene share structural similarities with 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid.

    Cyclobutane derivatives: Compounds like cyclobutane-1-carboxylic acid and 1-methylcyclobutane share the cyclobutane ring structure.

Uniqueness

This compound is unique due to the combination of the thiophene ring and the cyclobutane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H12O2S/c1-7-4-5-10(7,9(11)12)8-3-2-6-13-8/h2-3,6-7H,4-5H2,1H3,(H,11,12)

InChI Key

GTIXIAOACHHVGV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=CS2)C(=O)O

Origin of Product

United States

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